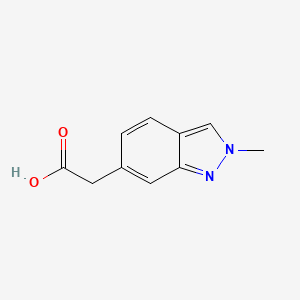
2-(2-Methyl-2H-indazol-6-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-2H-indazol-6-yl)acetic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The compound’s structure consists of an indazole ring substituted with a methyl group at the 2-position and an acetic acid moiety at the 6-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This can be achieved under catalyst- and solvent-free conditions or using transition metal catalysts such as copper or silver .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yields and purity. These methods often utilize metal-catalyzed reactions to minimize byproducts and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methyl-2H-indazol-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Methyl-2H-indazol-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to effects such as inhibition of enzyme activity or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indazole derivatives such as:
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 2,2-Difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetic acid
Uniqueness
What sets 2-(2-Methyl-2H-indazol-6-yl)acetic acid apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 2-position and the acetic acid moiety at the 6-position can confer unique properties compared to other indazole derivatives .
Eigenschaften
Molekularformel |
C10H10N2O2 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
2-(2-methylindazol-6-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-8-3-2-7(5-10(13)14)4-9(8)11-12/h2-4,6H,5H2,1H3,(H,13,14) |
InChI-Schlüssel |
SKGKMALCOKBCJM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C2C=CC(=CC2=N1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Cyanomethyl)-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B12828403.png)
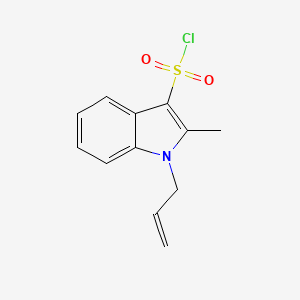
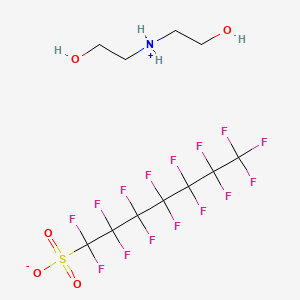
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B12828410.png)
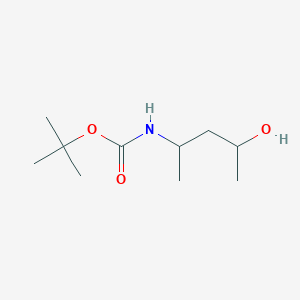
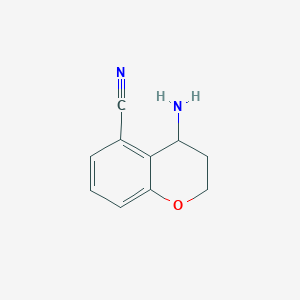
![(2R,4R)-Methyl 4-((((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)thio)piperidine-2-carboxylate](/img/structure/B12828431.png)



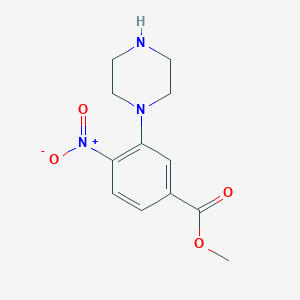

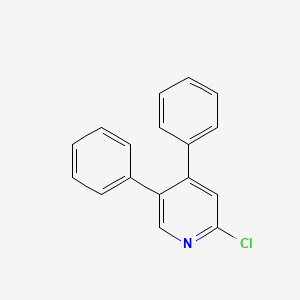
![4-[4-[(2-Bromophenyl)-(3-methyl-2-thienyl)methyl]piperazin-1-yl]-1-phenyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B12828476.png)
